2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
The synthesis of 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the thiophene and pyridine rings: This step often involves a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Introduction of the sulfonamide group: This can be achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of the final compound: The final step involves the reaction of the intermediate with phenoxyacetic acid under appropriate conditions to yield this compound.
Chemical Reactions Analysis
2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to the corresponding amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing the compound to bind to various enzymes and receptors. The thiophene and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are known for their diverse applications in medicinal chemistry.
Sulfonamide derivatives: These compounds share the sulfonamide group and are widely used in pharmaceuticals for their antibacterial and diuretic properties.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)12-25-14-5-7-15(8-6-14)27(23,24)21-11-13-3-1-9-20-18(13)16-4-2-10-26-16/h1-10,21H,11-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMGDVARVAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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